(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Description

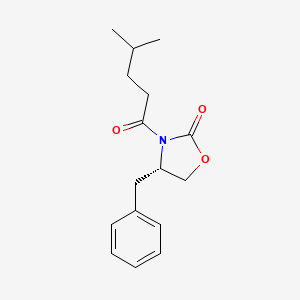

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a benzyl group at the 4-position and a 4-methylpentanoyl acyl group at the 3-position of the oxazolidin-2-one ring. This compound is critical in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure intermediates. For example, it is utilized in the synthesis of Elironrasib (RMC-6291), a RAS(ON) inhibitor, where its stereochemical control ensures high enantiomeric excess in the final product . The compound’s reactivity is governed by the steric and electronic properties of the 4-methylpentanoyl group, which facilitates selective enolate formation under conditions involving TiCl₄ and DIPEA .

Properties

IUPAC Name |

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUTVRHBEQTSJS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one typically involves the alkylation of 4(S)-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with allyl bromide using lithium diisopropylamide (LDA) as a base. This is followed by hydrolysis with lithium hydroperoxide (LiOOH) to yield the chiral pentenoic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The key steps include precise temperature control, reagent addition, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the side chains.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below highlights key structural analogues, focusing on acyl substituents, molecular weights, and applications:

Key Observations:

Acyl Chain Length and Branching: The 4-methylpentanoyl group in the target compound provides moderate steric bulk compared to shorter chains (e.g., propionyl) or longer chains (e.g., heptanoyl). This balance enhances enantioselectivity in aldol and alkylation reactions . 3-methylbutanoyl (isovaleryl) derivatives, such as those used in Aliskiren synthesis, exhibit slightly reduced steric hindrance, favoring faster reaction kinetics .

Functional Group Modifications: The 5-bromopentanoyl analogue (MW: 340.21) introduces a bromine atom, enabling nucleophilic substitution reactions. This contrasts with the non-halogenated target compound, which is better suited for enolate chemistry . Hydrophilic groups (e.g., hydroxyl or silyl ethers in ) improve solubility in polar solvents but may complicate purification steps .

Stereochemical Impact: Enantiomers of structurally similar compounds (e.g., (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one) show opposing specific rotations ([α] values), underscoring the importance of absolute configuration in asymmetric catalysis .

Research Findings and Trends

Steric vs. Electronic Effects: Longer acyl chains (e.g., heptanoyl) improve stereoselectivity in aldol reactions but may reduce solubility, necessitating solvent optimization .

Temperature Sensitivity: Brominated derivatives (e.g., 5-bromopentanoyl) require storage at -20°C to prevent degradation, unlike stable analogues like the target compound .

Computational Modeling : Recent studies (e.g., ) use molecular docking to predict how acyl group modifications influence binding affinities in enzyme inhibitors .

Biological Activity

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its applications in pharmaceutical development, particularly in the context of antibacterial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.35 g/mol. The compound consists of a five-membered ring containing nitrogen and oxygen, which contributes to its biological activity. The presence of the benzyl group and the 4-methylpentanoyl moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily relates to its interactions with specific molecular targets in biological systems. Research indicates that modifications in the oxazolidinone structure can significantly affect pharmacological properties, emphasizing the importance of chirality in drug design.

The compound has been shown to exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which are implicated in various diseases, including cancer. This selectivity may lead to fewer side effects compared to less selective compounds, making it a valuable candidate for therapeutic applications targeting epigenetic modifications.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent. Studies have shown that it selectively inhibits HDAC6 and HDAC8 with low nanomolar IC50 values, indicating strong potency against these targets. The inhibition of HDACs is associated with the regulation of gene expression related to cell cycle progression and apoptosis, making this compound a candidate for further exploration in cancer therapeutics.

Antibacterial Properties

Oxazolidinones are well-known for their antibacterial properties, particularly against Gram-positive bacteria. This compound may also exhibit such activity due to its structural characteristics that facilitate interactions with bacterial ribosomes. The mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.

Case Studies

- Inhibition of HDACs : A study conducted on various oxazolidinones, including this compound, demonstrated selective inhibition against HDAC6 and HDAC8. The results indicated that modifications in the oxazolidinone structure could enhance selectivity and potency against these isoforms, supporting its potential use in cancer treatment .

- Antibacterial Activity : Another investigation focused on the antibacterial efficacy of oxazolidinones against resistant strains of bacteria. Initial findings suggest that this compound possesses activity against certain resistant strains, although further studies are needed to quantify this effect and understand the underlying mechanisms .

Summary of Research Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.35 g/mol |

| Biological Targets | HDAC6, HDAC8 |

| IC50 Values | Low nanomolar range |

| Potential Applications | Anticancer therapy, antibacterial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.